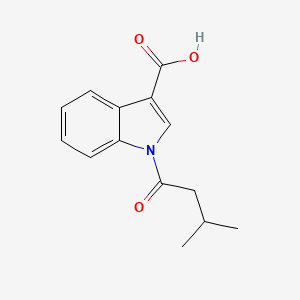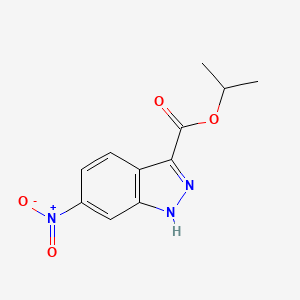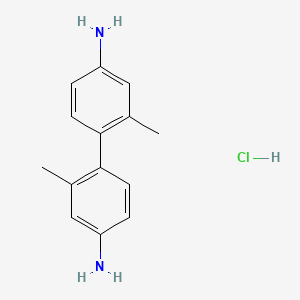![molecular formula C14H15FN2O B11866082 9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B11866082.png)
9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a fluorine atom and multiple methyl groups, contributing to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route may include:
Formation of the core structure: This involves cyclization reactions to form the tetrahydrobenzo[b][1,6]naphthyridin core.
Introduction of the fluorine atom: Fluorination reactions are carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methylation: Methyl groups are introduced using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalytic processes and continuous flow techniques to enhance efficiency.
Analyse Chemischer Reaktionen
9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or methyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various functionalized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-cancer agent, with studies focusing on its ability to inhibit tumor cell proliferation.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Researchers explore its interactions with biological macromolecules, aiming to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in cancer cell growth and survival. Molecular docking studies suggest that it binds to active sites of target proteins, disrupting their normal function and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one include:
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds also exhibit anti-tumor activity and share a similar core structure.
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their inhibitory activity against fibroblast growth factor receptors, these compounds are used in cancer therapy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C14H15FN2O |
|---|---|
Molekulargewicht |
246.28 g/mol |
IUPAC-Name |
9-fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-one |
InChI |
InChI=1S/C14H15FN2O/c1-8-3-4-10(15)12-13(8)17(2)11-5-6-16-7-9(11)14(12)18/h3-4,16H,5-7H2,1-2H3 |
InChI-Schlüssel |
JHCQSVXDZUGUHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)F)C(=O)C3=C(N2C)CCNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-Chloro-9-methoxy-7H-furo[3,2-g]chromen-7-one](/img/structure/B11866045.png)



![6-(1-Oxa-7-azaspiro[4.4]nonan-3-ylamino)picolinonitrile](/img/structure/B11866062.png)


